(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple aromatic rings and a sulfinamide group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the diphenylphosphanyl group. The naphthalen-1-yl moiety is then attached through a series of coupling reactions. Finally, the sulfinamide group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be utilized in catalytic processes for organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its potential therapeutic applications.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. Studies focus on its ability to modulate biological pathways and its potential as a lead compound for drug development.
Industry
In the industrial sector, ®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is used in the development of advanced materials and as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide include other phosphanyl-substituted benzo[d][1,3]dioxole derivatives and naphthalene-based sulfinamides.
Uniqueness
What sets ®-N-(®-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C34H32NO3PS |
---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
N-[(R)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C34H32NO3PS/c1-34(2,3)40(36)35-33(28-20-12-14-24-13-10-11-19-27(24)28)29-21-30-31(38-23-37-30)22-32(29)39(25-15-6-4-7-16-25)26-17-8-5-9-18-26/h4-22,33,35H,23H2,1-3H3/t33-,40?/m1/s1 |
InChI Key |
SRAPNYODFICLFE-DGRXGLRRSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@H](C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4 |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4 |
Origin of Product |
United States |
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